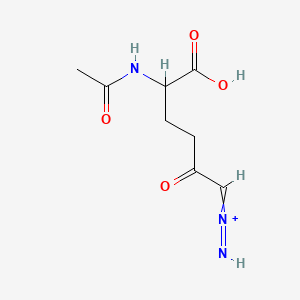

(5-Acetamido-5-carboxy-2-oxopentylidene)-iminoazanium

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La duazomicina se puede sintetizar mediante la reacción de 6-diazo-5-oxo-l-norleucina con varios precursores. La síntesis implica el uso de precursores diazo como la imidazotetrazina y la nitrosamina . Las condiciones de reacción suelen incluir un proceso de formación dependiente del pH, donde el compuesto se forma de forma dependiente del pH .

Métodos de producción industrial: La producción industrial de duazomicina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de catalizadores específicos y ambientes controlados para facilitar la formación del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La duazomicina experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades terapéuticas .

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como el cloro o el bromo en condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados modificados de duazomicina, que exhiben una actividad antitumoral mejorada y propiedades farmacocinéticas mejoradas .

Aplicaciones Científicas De Investigación

La duazomicina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La duazomicina ejerce sus efectos al inhibir la síntesis de glutamina, un aminoácido vital para el crecimiento y la proliferación celular. Se dirige a la enzima glutamina sintetasa, bloqueando así la conversión de glutamato a glutamina . Esta inhibición conduce al agotamiento de los niveles de glutamina en las células cancerosas, lo que finalmente provoca la muerte celular .

Compuestos similares:

6-diazo-5-oxo-l-norleucina (DON): Otro antagonista de la glutamina con propiedades antitumorales similares.

Azotomicina: Un antagonista de la L-glutamina, utilizado como inmunosupresor.

Singularidad de la duazomicina: La duazomicina es única debido a su mecanismo de acción específico que se dirige a la glutamina sintetasa y su capacidad para formar derivados estables en diversas condiciones de reacción . Esta estabilidad y especificidad la convierten en un compuesto valioso en la terapia y la investigación del cáncer .

Comparación Con Compuestos Similares

6-diazo-5-oxo-l-norleucine (DON): Another glutamine antagonist with similar antitumor properties.

Azotomycin: An antagonist of L-glutamine, used as an immunosuppressant.

Uniqueness of Duazomycin: Duazomycin is unique due to its specific mechanism of action targeting glutamine synthetase and its ability to form stable derivatives under various reaction conditions . This stability and specificity make it a valuable compound in cancer therapy and research .

Actividad Biológica

(5-Acetamido-5-carboxy-2-oxopentylidene)-iminoazanium, commonly referred to as Eritadenine, is a compound that has garnered attention for its significant biological activities, particularly in the context of lipid metabolism and cholesterol regulation. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Eritadenine has the molecular formula and a molecular weight of 293.28 g/mol. Its structure features an acetamido group and a carboxylic acid, which are pivotal for its biological functions.

Eritadenine primarily acts as an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH) , an enzyme crucial in methylation processes. By inhibiting this enzyme, Eritadenine influences various biochemical pathways related to lipid metabolism:

- Inhibition of Adenosylhomocysteinase : This leads to alterations in lipid profiles by affecting phosphatidylethanolamine (PE) concentrations in liver microsomes.

- Impact on Lipid Metabolism : Eritadenine reduces cholesterol levels in major plasma lipoproteins, including high-density lipoprotein (HDL) and very low-density lipoprotein (VLDL) .

Biological Effects

The biological effects of Eritadenine are multifaceted:

- Cholesterol Regulation : Studies have shown that Eritadenine significantly lowers cholesterol levels in animal models. This effect is attributed to its ability to alter the fatty acid composition in plasma phosphatidylcholine (PC), increasing linoleic acid proportions regardless of dietary fat sources .

- Cellular Effects : Eritadenine affects various cellular processes, such as influencing adenylate cyclase activity in rat fat cells, which can enhance cyclic AMP accumulation and promote lipolysis .

Table 1: Summary of Key Findings on Eritadenine's Biological Activity

| Study Focus | Key Findings |

|---|---|

| Cholesterol-Lowering Effects | Significant reduction in plasma cholesterol levels in animal models . |

| Lipid Metabolism | Increased liver microsomal PE concentration; altered fatty acid profiles . |

| Enzyme Inhibition | Inhibition of SAHH leads to reduced methylation and changes in lipid profiles . |

| Dietary Influence | Dietary fat type does not significantly alter the effect on Δ6-desaturase activity . |

Case Studies

Several case studies have explored the effects of Eritadenine on health outcomes:

- Animal Model Studies : Research conducted on rats demonstrated that dietary supplementation with Eritadenine led to significant changes in lipid metabolism, including decreased activity of fatty acid desaturases, which are enzymes involved in fatty acid synthesis .

- Clinical Observations : In clinical settings, patients consuming shiitake mushrooms (a natural source of Eritadenine) showed improved lipid profiles, suggesting potential therapeutic applications for hyperlipidemia .

- Longitudinal Studies : Long-term studies assessing the impact of Eritadenine on metabolic syndrome indicators revealed promising results, indicating its role in managing cholesterol levels and improving overall metabolic health .

Propiedades

Número CAS |

2508-89-6 |

|---|---|

Fórmula molecular |

C8H11N3O4 |

Peso molecular |

213.19 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-6-diazo-5-oxohexanoic acid |

InChI |

InChI=1S/C8H11N3O4/c1-5(12)11-7(8(14)15)3-2-6(13)4-10-9/h4,7H,2-3H2,1H3,(H,11,12)(H,14,15)/t7-/m0/s1 |

Clave InChI |

WBSWOKCKZUNHQV-ZETCQYMHSA-N |

SMILES |

CC(=O)NC(CCC(=O)C=[N+]=N)C(=O)O |

SMILES isomérico |

CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O |

SMILES canónico |

CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Duazomycin, Diazomycin A, Duazomycin A, Acetyl-don, NSC 51097 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.